molecular formula C7H11ClN2O2 B2425723 3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride CAS No. 2219407-27-7

3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride

Cat. No.: B2425723
CAS No.: 2219407-27-7
M. Wt: 190.63
InChI Key: YGFIXPJKOBAHQH-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride: is a chemical compound that belongs to the imidazole family Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride typically involves the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to ensure efficient and scalable production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly common in industrial synthesis to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The methyl group and other substituents on the imidazole ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce dihydroimidazole derivatives. Substitution reactions can lead to a wide range of functionalized imidazole compounds with different chemical and biological properties .

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride include other imidazole derivatives, such as:

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • 3-(1H-Imidazol-4-yl)propionic acid
  • 3-(Imidazol-4(5)-yl)propionic acid
  • Deamino-histidine
  • Dihydrourocanic acid

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methyl group at the 4-position of the imidazole ring. This structural feature can influence the compound’s chemical reactivity, biological activity, and overall properties, making it a unique and valuable molecule for various applications .

Properties

IUPAC Name

3-(5-methyl-1H-imidazol-2-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-4-8-6(9-5)2-3-7(10)11;/h4H,2-3H2,1H3,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFIXPJKOBAHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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